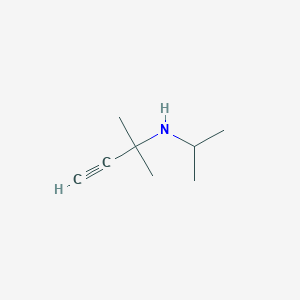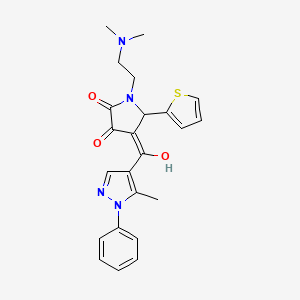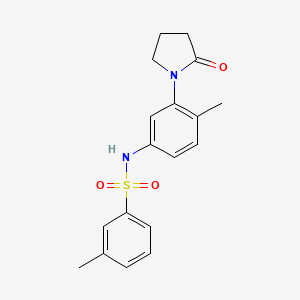![molecular formula C11H11N3O2 B2385514 N-[4-(acétylamino)phényl]-2-cyanoacétamide CAS No. 745797-97-1](/img/structure/B2385514.png)
N-[4-(acétylamino)phényl]-2-cyanoacétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(acetylamino)phenyl]-2-cyanoacetamide (NAPCA) is an organic compound with the molecular formula C11H12N2O2. It is a colorless solid that is soluble in water and organic solvents. NAPCA has a wide range of applications in scientific research, including as an organic synthesis reagent, a chromatographic stationary phase, and a catalyst. NAPCA is also used as a model compound for studying the mechanism of action of other compounds.
Mécanisme D'action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-cyanoacetamide is not fully understood. However, it is believed to involve a number of different steps. The first step is believed to be the formation of a Schiff base, which is then hydrolyzed to form the desired product. The second step is believed to be the formation of a covalent bond between the nitrogen of the N-[4-(acetylamino)phenyl]-2-cyanoacetamide molecule and a target molecule. This bond is believed to be responsible for the biological activity of N-[4-(acetylamino)phenyl]-2-cyanoacetamide.
Biochemical and Physiological Effects
N-[4-(acetylamino)phenyl]-2-cyanoacetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme cyclooxygenase, which is responsible for the production of prostaglandins. It has also been shown to inhibit the activity of the enzyme phospholipase A2, which is involved in the production of inflammatory mediators. In addition, N-[4-(acetylamino)phenyl]-2-cyanoacetamide has been shown to have anticonvulsant, anti-inflammatory, and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using N-[4-(acetylamino)phenyl]-2-cyanoacetamide in laboratory experiments is its availability and stability. It is a relatively inexpensive compound and is stable under a wide range of conditions. However, it is not very soluble in water and can be difficult to work with in aqueous solutions. In addition, it can be toxic in high concentrations and should be handled with care.
Orientations Futures
N-[4-(acetylamino)phenyl]-2-cyanoacetamide has a wide range of potential applications in scientific research. It could be used to study the mechanism of action of other compounds, such as drugs, and to develop new drugs with improved efficacy. It could also be used to study the biochemical and physiological effects of other compounds. In addition, N-[4-(acetylamino)phenyl]-2-cyanoacetamide could be used to develop new chromatographic stationary phases and catalysts. Finally, N-[4-(acetylamino)phenyl]-2-cyanoacetamide could be used to study the mechanism of action of other compounds and to develop new organic synthesis reagents.
Méthodes De Synthèse
N-[4-(acetylamino)phenyl]-2-cyanoacetamide is synthesized from the reaction of 4-aminophenol and acetic anhydride in the presence of sulfuric acid. This reaction results in the formation of a Schiff base, which is then hydrolyzed to form the desired product. The reaction is usually carried out in aqueous solution at a temperature of between 50-70°C.
Applications De Recherche Scientifique
- Les chercheurs utilisent des dérivés de cyanoacétamide pour construire des hétérocycles organiques, mettant en évidence leur potentiel dans l'évolution de meilleurs agents chimiothérapeutiques .
Synthèse hétérocyclique
Modulation de l'acétylation des histones
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-2-cyanoacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-8(15)13-9-2-4-10(5-3-9)14-11(16)6-7-12/h2-5H,6H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOYQSBFDOFTCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-6-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2385435.png)
![(E)-methyl 2-(2-((1,4-dimethyl-1H-pyrazole-3-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2385436.png)
![2-[3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2385437.png)


![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2385440.png)

![[(Z)-[(3,4-dimethylphenyl)-phenylmethylidene]amino] thiophene-2-carboxylate](/img/structure/B2385447.png)




![N-(4-fluorobenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2385454.png)
